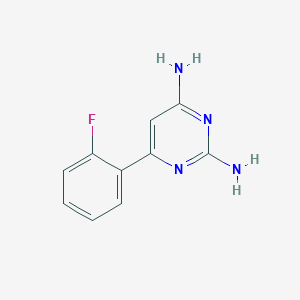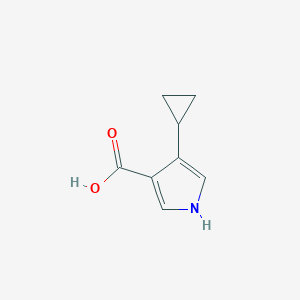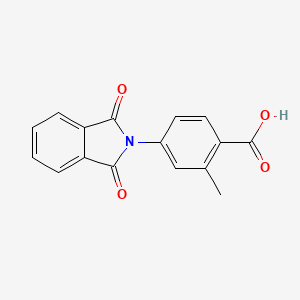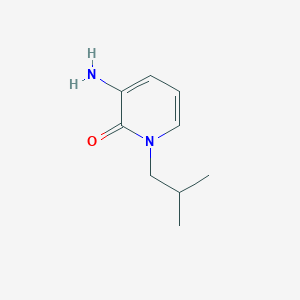![molecular formula C14H19IN6O2 B1443548 (R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1422827-96-0](/img/structure/B1443548.png)
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate
Overview
Description
“®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to be potent inhibitors of CDK2, a protein kinase that plays a crucial role in cell cycle regulation .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines, including “®-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate”, is characterized by a fused pyrazole and pyrimidine ring . The specific structural details of this compound are not provided in the available sources.Scientific Research Applications
Synthesis and Intermediate Use
- Synthesis of mTOR Targeted PROTAC Molecule : This compound is pivotal in the synthesis route as an intermediate for creating target molecules like mTOR targeted PROTAC molecule PRO1. The synthesis involves a palladium-catalyzed Suzuki reaction, demonstrating high yields and efficiency (Qi Zhang et al., 2022).
Biological Activity and Pharmaceutical Applications
- Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including derivatives of this compound, show A1 adenosine receptor affinity. This is significant in medicinal chemistry, particularly in the development of compounds targeting these receptors (F. Harden et al., 1991).
- Anticancer and Radioprotective Activities : Variants of this compound have shown in vitro anticancer activity against Ehrlich ascites carcinoma cells and significant in vivo radioprotective activity, making them potential candidates for cancer treatment and radioprotection (M. Ghorab et al., 2009).
- Acetylcholinesterase and Carbonic Anhydrase Inhibition : Derivatives of this compound have been studied for their ability to inhibit acetylcholinesterase and human carbonic anhydrase, which are important targets in neurodegenerative diseases and glaucoma, respectively (Busra O Aydin et al., 2021).
Chemical Reactivity and Synthesis Studies
- Diazotization and Formylation : Research on derivatives of this compound includes the study of their reactivity towards diazotization and formylation, which is crucial in the development of various synthetic routes and novel compounds (L. Mironovich et al., 2014).
- Catalyzed Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones : The compound plays a role in catalyzed synthesis processes, demonstrating the versatility of its derivatives in facilitating efficient chemical reactions (N. Tavakoli-Hoseini et al., 2011).
Miscellaneous Applications
- Psoriasis Treatment : Derivatives of this compound have been identified as potent inhibitors in psoriasis treatment, showing significant activity in psoriatic animal models. This highlights the potential of these derivatives in dermatological therapeutics (Guo-Bo Li et al., 2016).
properties
IUPAC Name |
tert-butyl (3R)-3-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IN6O2/c1-14(2,3)23-13(22)20-5-4-8(6-20)21-12-9(10(15)19-21)11(16)17-7-18-12/h7-8H,4-6H2,1-3H3,(H2,16,17,18)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYYWVBZUOVEAW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3C(=N2)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(6-Chloropyridin-2-yl)carbonyl]morpholine](/img/structure/B1443470.png)


![2-{[(Benzyloxy)carbonyl]amino}-4-methoxybutanoic acid](/img/structure/B1443476.png)

![2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1443481.png)
![Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-](/img/structure/B1443482.png)

![[2-(Butan-2-yloxy)-4-methylphenyl]methanamine](/img/structure/B1443484.png)


